

# **Application Notes and Protocols: ATC0175 Dosage and Administration in Mice**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of **ATC0175** in mouse models for preclinical research, particularly in the fields of anxiety and depression. The protocols outlined below are based on established methodologies and publicly available data.

## **Compound Information: ATC0175**

ATC0175 is a potent and selective, non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is orally active and has demonstrated anxiolytic and antidepressant-like effects in rodent models. Its mechanism of action is centered on the blockade of MCHR1 signaling.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data for the in vivo use of **ATC0175** in mice.

Table 1: In Vivo Efficacy of ATC0175 in Mice



| Parameter               | Value        | Species | Assay                          | Efficacy                                   |
|-------------------------|--------------|---------|--------------------------------|--------------------------------------------|
| Dosage Range            | 1 - 10 mg/kg | Mouse   | Stress-Induced<br>Hyperthermia | Significant<br>reversal of<br>hyperthermia |
| Administration<br>Route | Oral (p.o.)  | Mouse   | Stress-Induced<br>Hyperthermia | Orally active                              |

Data derived from studies on the anxiolytic and antidepressant-like profile of ATC0175.

## **Signaling Pathway**

**ATC0175** acts as an antagonist at the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 typically initiates a signaling cascade through multiple G proteins, including Gαi, Gαo, and Gαq/11. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of the phospholipase C (PLC) pathway, which mobilizes intracellular calcium and activates the mitogen-activated protein kinase (MAPK) cascade. By blocking this receptor, **ATC0175** is presumed to inhibit these downstream signaling events.









Click to download full resolution via product page

• To cite this document: BenchChem. [Application Notes and Protocols: ATC0175 Dosage and Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1665810#atc0175-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com